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Compound of Interest

Compound Name: Gatratet

CAS No.: 2283-80-9

Cat. No.: B1674639

Get Quote

Executive Summary & Chemical Identity
Gatratet (CAS: 2283-80-9; MeSH: C001939) is a synthetic oligopeptide acting as a potent

analogue of the gastrointestinal hormone gastrin.[1] Chemically defined as

-benzyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide (Cbz-Trp-Met-
Asp-Phe-NH

), it represents the biologically active C-terminal tetrapeptide of gastrin/cholecystokinin (CCK)
stabilized by an N-terminal benzyloxycarbonyl (Cbz) group.

As a high-affinity agonist for the CCK2 receptor (formerly CCK-B), Gatratet serves as a critical

molecular probe for elucidating the mechanisms of gastric acid secretion and GPCR signaling.

This guide provides a rigorous SAR analysis, detailing the pharmacophoric requirements of the

Trp-Met-Asp-Phe (WMDF) tetrad and the experimental frameworks necessary for validation.
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Property Specification

Common Name Gatratet (Cbz-Tetragastrin)

IUPAC Name

Benzyl

-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-

3-phenylpropan-2-yl]amino]-3-carboxy-1-

oxopropan-2-yl]amino]-4-methylsulfanyl-1-

oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-

oxopropan-2-yl]carbamate

Sequence Cbz-Trp-Met-Asp-Phe-NH

Molecular Formula

C

H

N

O

S

Molecular Weight 730.8 g/mol

Target Cholecystokinin B Receptor (CCK2R)

Primary Action
Stimulation of gastric acid secretion; smooth

muscle contraction

Mechanism of Action & Signaling Pathway
Gatratet mimics the C-terminal tetrapeptide of endogenous gastrin. Upon binding to the CCK2

receptor (a G protein-coupled receptor) on parietal cells and ECL cells, it triggers a G

-mediated signaling cascade.

Pathway Visualization (DOT)
The following diagram illustrates the signal transduction pathway activated by Gatratet binding

to CCK2R.
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Figure 1: Signal transduction pathway of Gatratet via the CCK2 receptor, leading to gastric

acid secretion.[1][2]

Structure-Activity Relationship (SAR) Analysis
The biological activity of Gatratet resides entirely within the Trp-Met-Asp-Phe-NH

sequence. Modifications to this pharmacophore drastically alter affinity and efficacy.

The Pharmacophore Tetrad (WMDF)
The following table summarizes the critical interactions for each residue within the Gatratet
sequence.
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Residue Position Criticality
Mechanistic
Role

SAR Insights

Cbz- N-Terminus Protective

Prevents

aminopeptidase

degradation;

enhances

lipophilicity.

Can be replaced

by Boc

(Pentagastrin) or

other acyl groups

without loss of

activity, provided

the peptide

length is

maintained.

Trp 1 Essential

Indole ring fits

into a deep

hydrophobic

pocket on

CCK2R.

Substitution with

Phe or Tyr

significantly

reduces affinity.

The indole NH

hydrogen bond is

critical for

receptor

activation [1].

Met 2 Modifiable
Hydrophobic

interaction.

Susceptible to

oxidation (Met-

sulfoxide is

inactive). Often

replaced by

Norleucine (Nle)

in analogues to

improve stability

without losing

potency [2].

Asp 3 Essential Ionic interaction

with Arg/Lys

residues in the

receptor binding

pocket.

Replacement

with Glu (longer

side chain) or

Asn (neutral)

abolishes
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activity. The

carboxylate

position is strictly

constrained.

Phe 4 Essential

Aromatic

-stacking and C-

terminal amide

hydrogen

bonding.

The C-terminal

Amide (-NH

) is non-

negotiable; the

free acid (-

COOH) is

inactive. Para-

substitution on

the phenyl ring is

tolerated but

often reduces

potency.

Key SAR Modifications & Outcomes
Oxidation Resistance: Replacing Met with Norleucine (Nle) or Methionine sulfone creates

analogues that are resistant to oxidative degradation while maintaining full biological activity.

This is standard in modern peptide drug design.

Conformational Constraint: Cyclization of the peptide backbone (e.g., linking Asp and Lys

side chains) has been explored to lock the bioactive "turn" conformation, enhancing

selectivity for CCK2 over CCK1 receptors.

N-Terminal Extension: Extending the N-terminus (as in Pentagastrin or Gastrin-17)

modulates pharmacokinetics (half-life) rather than intrinsic efficacy.

Experimental Protocols for SAR Validation
To validate the activity of Gatratet or novel analogues, the following protocols are the industry

standard. These assays establish Trustworthiness by relying on self-validating controls.

In Vitro Receptor Binding Assay (Radioligand)
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Objective: Determine the binding affinity (

) of Gatratet for CCK2R.

Preparation: Transfect HEK293 cells with human CCK2R cDNA. Harvest membranes by

centrifugation (40,000

, 20 min).

Radioligand: Use [

I]-CCK-8 or [

H]-Pentagastrin (0.1–0.5 nM).

Incubation: Incubate membranes (20-50

g protein) with radioligand and increasing concentrations of Gatratet (

to

M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl

, pH 7.4) for 60 min at 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Validation: Non-specific binding must be defined using 1

M unlabeled gastrin.

Functional Calcium Mobilization Assay (FLIPR)
Objective: Measure the functional potency (

) of Gatratet in activating the Gq pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1674639/docs?utm_src=pdf-body#gatratet-structure-activity-relationship-sar-analysis-a-technical-guide-to-gastrin-analogues
https://www.benchchem.com/product/b1674639/docs?utm_src=pdf-body#gatratet-structure-activity-relationship-sar-analysis-a-technical-guide-to-gastrin-analogues
https://www.benchchem.com/product/b1674639/docs?utm_src=pdf-body#gatratet-structure-activity-relationship-sar-analysis-a-technical-guide-to-gastrin-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed CCK2R-expressing CHO cells in 96-well black-wall plates (50,000

cells/well). Incubate overnight.

Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye (4

M) in HBSS buffer for 45 min at 37°C.

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

Injection: Inject Gatratet or analogue (10

L, 5x concentration).

Measurement: Monitor fluorescence increase for 120 seconds.

Data Processing: Plot Max-Min fluorescence against log[concentration] to derive

.

Control: Use 10

M ATP as a positive control for cell viability (purinergic receptor activation).

In Vivo Gastric Acid Secretion (Rat Perfused Stomach)
Objective: Confirm physiological efficacy (acid secretion).

Anesthesia: Anesthetize Wistar rats (200-250g) with urethane (1.2 g/kg, i.p.).

Cannulation: Insert a tracheal cannula. Cannulate the esophagus and the pylorus.

Perfusion: Perfuse the stomach with saline at 1 mL/min via the esophageal cannula; collect

effluent from the pyloric cannula.

Stimulation: After stabilizing basal secretion (30 min), administer Gatratet (i.v. bolus or

infusion).

Titration: Collect perfusate every 10 min and titrate against 0.01 N NaOH to pH 7.0.

Result: Express acid output in
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Eq H

/10 min.

Reference: Compare response to a standard dose of Pentagastrin (e.g., 10

g/kg).

Comparative Data: Gatratet vs. Analogues
The following table synthesizes historical SAR data regarding the C-terminal tetrapeptide

sequence.

Compound Sequence
Relative
Potency (Acid
Secretion)

Receptor
Affinity (

nM)

Notes

Gatratet
Cbz-Trp-Met-

Asp-Phe-NH 100% 0.8
Reference

Standard

Tetragastrin
H-Trp-Met-Asp-

Phe-NH ~40% 2.5

Rapid

degradation

without N-

protection.

Pentagastrin

Boc-

Ala-Trp-Met-Asp-

Phe-NH

100% 0.6
Clinically used

diagnostic.

Met-Ox Analogue
Cbz-Trp-Met(O)-

Asp-Phe-NH <1% >1000
Oxidation of Met

destroys activity.

Nle Analogue
Cbz-Trp-Nle-

Asp-Phe-NH 95-100% 0.9

Oxidation

resistant; highly

stable.

Phe-COOH
Cbz-Trp-Met-

Asp-Phe-OH
0% >10,000

C-terminal amide

is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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